4-ケトシクロホスファミド

概要

説明

4-オキソシクロホスファミドは、アルキル化剤であるシクロホスファミドの不活性代謝物です。 アルデヒド脱水素酵素により、4-ヒドロキシシクロホスファミド中間体を経てシクロホスファミドから生成されます 。 シクロホスファミドは、さまざまな癌や自己免疫疾患の化学療法において、細胞静止薬として広く使用されています .

2. 製法

合成ルートと反応条件

4-オキソシクロホスファミドは、中間体である4-ヒドロキシシクロホスファミドを含む代謝経路を通じて、シクロホスファミドから合成されます。 この変換は、アルデヒド脱水素酵素によって触媒されます 。反応条件は、一般的に生物系内の酵素プロセスを含みます。

工業生産方法

4-オキソシクロホスファミドの工業生産は、主に生体内での代謝物として形成されるため、一般的ではありません。 シクロホスファミド自体は、ビス(2-クロロエチル)アミンとオキシ塩化リンを反応させ、その後加水分解および環化させることで、工業的に生産されます .

科学的研究の応用

4-oxo Cyclophosphamide is primarily used in research to study the metabolism and pharmacokinetics of cyclophosphamide. Its applications include:

Chemistry: Understanding the metabolic pathways and enzymatic reactions involved in the conversion of cyclophosphamide.

Biology: Investigating the role of aldehyde dehydrogenases in drug metabolism.

Medicine: Studying the pharmacokinetics and side effects of cyclophosphamide in chemotherapy.

Industry: Limited industrial applications due to its role as a metabolite rather than a primary compound.

作用機序

4-オキソシクロホスファミド自体は不活性であり、有意な薬理作用を発揮しません。その前駆体であるシクロホスファミドは、肝臓で活性化されて4-ヒドロキシシクロホスファミドを形成し、その後アルドホスファミドを形成します。アルドホスファミドはさらに、細胞毒性効果をもたらすホスホラミドマスタードとアクロレインに変換されます。 ホスホラミドマスタードはDNAをアルキル化し、細胞死を引き起こします。一方、アクロレインは毒性に寄与します .

生化学分析

Biochemical Properties

4-Ketocyclophosphamide is produced through the enzymatic hydroxylation of cyclophosphamide . This process involves liver cytochrome P450 (CYP) enzymes, which convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide . The overoxidized product of this reaction is 4-Ketocyclophosphamide .

Cellular Effects

The cellular effects of 4-Ketocyclophosphamide are not significantly different from those of 4-hydroxycyclophosphamide . In human cancer cell lines (HepG2 and MCF-7), 4-hydroxycyclophosphamide induced cytotoxicity and genotoxicity .

Molecular Mechanism

The molecular mechanism of 4-Ketocyclophosphamide involves its formation from 4-hydroxycyclophosphamide, which is the main cause of toxicity . Aldophosphamide, another metabolite, is the pharmacologically active compound, and it amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .

Temporal Effects in Laboratory Settings

It is known that cyclophosphamide and its metabolites undergo a process of autoinduction, where the balance between metabolic activation and inactivation changes over time .

Dosage Effects in Animal Models

Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, has been shown to have increased anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice .

Metabolic Pathways

4-Ketocyclophosphamide is involved in the metabolic pathways of cyclophosphamide, which are mediated by liver cytochrome P450 (CYP) enzymes . These enzymes convert cyclophosphamide into 4-hydroxycyclophosphamide, which can then be overoxidized to form 4-Ketocyclophosphamide .

Transport and Distribution

Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .

準備方法

Synthetic Routes and Reaction Conditions

4-oxo Cyclophosphamide is synthesized from cyclophosphamide through a metabolic pathway involving the intermediate 4-hydroxycyclophosphamide. The conversion is catalyzed by aldehyde dehydrogenases . The reaction conditions typically involve enzymatic processes within biological systems.

Industrial Production Methods

Industrial production of 4-oxo Cyclophosphamide is not common as it is primarily a metabolite formed in vivo. cyclophosphamide itself is produced industrially through the reaction of bis(2-chloroethyl)amine with phosphorus oxychloride, followed by hydrolysis and cyclization .

化学反応の分析

反応の種類

4-オキソシクロホスファミドは、次のようなさまざまな化学反応を起こします。

酸化: シクロホスファミドから4-ヒドロキシシクロホスファミド、さらに4-オキソシクロホスファミドへの変換。

還元: この化合物ではあまり見られません。

置換: 置換反応に関するデータは限られています。

一般的な試薬と条件

酸化: 生物系におけるアルデヒド脱水素酵素によって触媒されます。

還元と置換: 4-オキソシクロホスファミドについては十分に文書化されていません。

生成される主要な生成物

シクロホスファミドの酸化から生成される主な生成物は、4-オキソシクロホスファミドです .

4. 科学研究における用途

4-オキソシクロホスファミドは、主にシクロホスファミドの代謝と薬物動態を研究するために、研究で使用されています。その用途には以下が含まれます。

化学: シクロホスファミドの変換に関与する代謝経路と酵素反応を理解すること。

生物学: 薬物代謝におけるアルデヒド脱水素酵素の役割を調査すること。

医学: 化学療法におけるシクロホスファミドの薬物動態と副作用を研究すること。

類似化合物との比較

類似化合物

シクロホスファミド: 親化合物であり、化学療法で広く使用されています。

4-ヒドロキシシクロホスファミド: 代謝経路における活性中間体です。

アルドホスファミド: 細胞毒性代謝物の形成につながる別の中間体です。

ホスホラミドマスタード: DNAのアルキル化の原因となる活性細胞毒性代謝物です。

アクロレイン: 副作用に寄与する毒性副産物

独自性

4-オキソシクロホスファミドは、不活性代謝物としての役割においてユニークであり、シクロホスファミドの活性化と解毒に関与する代謝経路と酵素プロセスについての洞察を提供します .

生物活性

4-Ketocyclophosphamide (4-kCPA) is a significant metabolite of cyclophosphamide (CPA), a widely used chemotherapeutic agent. Understanding the biological activity of 4-kCPA is crucial for elucidating its role in cancer treatment and potential side effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of 4-kCPA's biological activity.

Overview of Cyclophosphamide Metabolism

Cyclophosphamide is activated in the liver through cytochrome P450-mediated hydroxylation, resulting in several metabolites, including 4-hydroxycyclophosphamide (4-OHCPA) and 4-ketocyclophosphamide. The metabolic pathway can be summarized as follows:

- Cyclophosphamide (CPA) →

- 4-Hydroxycyclophosphamide (4-OHCPA) →

- Aldophosphamide (ALD) →

- 4-Ketocyclophosphamide (4-kCPA)

4-kCPA is considered a detoxified form of CPA, but it still possesses notable biological activity, particularly in relation to its effects on DNA and cellular processes.

The primary mechanism by which 4-kCPA exerts its effects involves DNA alkylation. It forms interstrand cross-links in DNA, which can lead to cell death if not repaired effectively. The pathway of action includes:

- Alkylation of DNA : 4-kCPA interacts with nucleophilic sites on DNA, primarily guanine bases, leading to cross-linking.

- Apoptosis Induction : The unrepaired DNA damage triggers apoptotic pathways, often mediated by p53-dependent mechanisms.

Biological Activity and Case Studies

Research has demonstrated varying biological activities associated with 4-kCPA:

- Antitumor Activity : In studies involving tumor-bearing mice, administration of 4-kCPA showed significant antitumor effects comparable to CPA itself. For instance, when tested against P388 leukemia models, 4-kCPA demonstrated a notable increase in lifespan compared to controls .

- Teratogenic Effects : A study indicated that while 4-kCPA did not significantly affect total embryo protein content or somite number at equimolar doses, it consistently produced adverse developmental outcomes in embryos . This highlights the compound's potential teratogenic risks.

- Metabolic Stability : Research indicates that 4-kCPA exhibits keto-enol tautomerism, which may influence its stability and reactivity in biological systems . This property can affect how the compound interacts with cellular components over time.

Table 1: Summary of Biological Activities of 4-Ketocyclophosphamide

Table 2: Comparative Analysis of Cyclophosphamide Metabolites

| Metabolite | Biological Activity | Toxicity Level |

|---|---|---|

| Cyclophosphamide | Strong antitumor activity | High |

| 4-Hydroxycyclophosphamide | Active alkylating agent | Moderate |

| 4-Ketocyclophosphamide | Detoxified form; some antitumor activity | Low |

特性

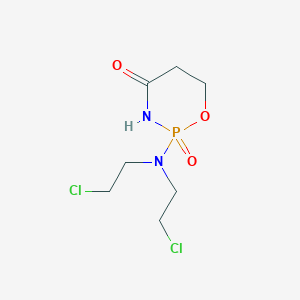

IUPAC Name |

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZHOCORXMDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031077 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27046-19-1 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETOCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。